molecular formula C13H21NO3S B12117127 (2-Methoxyethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine

(2-Methoxyethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine

Cat. No.: B12117127
M. Wt: 271.38 g/mol
InChI Key: YKAHGEUKLPPWGV-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine is an organic compound characterized by the presence of a sulfonamide group attached to a tetramethylphenyl ring and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine typically involves the following steps:

    Preparation of 2,3,4,5-Tetramethylbenzenesulfonyl Chloride: This intermediate can be synthesized by reacting 2,3,4,5-tetramethylbenzene with chlorosulfonic acid under controlled conditions.

    Formation of the Sulfonamide: The sulfonyl chloride is then reacted with 2-methoxyethylamine in the presence of a base such as triethylamine to form the desired sulfonamide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, (2-Methoxyethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme inhibition, particularly those enzymes that interact with sulfonamide groups. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its sulfonamide group is known to interact with various biological targets, making it a valuable scaffold for drug design.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methoxyethyl group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxyethyl)sulfonamide: Lacks the tetramethylphenyl group, making it less bulky and potentially less selective.

    (2,3,4,5-Tetramethylphenyl)sulfonamide: Lacks the methoxyethyl group, which may affect its solubility and reactivity.

    N-Methyl-N-(2-methoxyethyl)sulfonamide: Similar in structure but with a methyl group instead of the tetramethylphenyl group.

Uniqueness

(2-Methoxyethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine is unique due to the combination of the bulky tetramethylphenyl group and the flexible methoxyethyl group. This combination provides a balance of steric hindrance and solubility, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H21NO3S

Molecular Weight

271.38 g/mol

IUPAC Name

N-(2-methoxyethyl)-2,3,4,5-tetramethylbenzenesulfonamide

InChI

InChI=1S/C13H21NO3S/c1-9-8-13(12(4)11(3)10(9)2)18(15,16)14-6-7-17-5/h8,14H,6-7H2,1-5H3

InChI Key

YKAHGEUKLPPWGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)NCCOC

Origin of Product

United States

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